3,5-Dibromo-4-methylbenzohydrazide
CAS No.: 289039-50-5
Cat. No.: VC5354020
Molecular Formula: C8H8Br2N2O
Molecular Weight: 307.973
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 289039-50-5 |
|---|---|
| Molecular Formula | C8H8Br2N2O |
| Molecular Weight | 307.973 |
| IUPAC Name | 3,5-dibromo-4-methylbenzohydrazide |
| Standard InChI | InChI=1S/C8H8Br2N2O/c1-4-6(9)2-5(3-7(4)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) |
| Standard InChI Key | MLHXNNZNARMLIG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1Br)C(=O)NN)Br |
Introduction
Chemical Identity and Structural Characteristics
3,5-Dibromo-4-methylbenzohydrazide (IUPAC name: 3,5-dibromo-4-methylbenzohydrazide) is a brominated derivative of benzohydrazide with the molecular formula . Its structure features a benzene ring substituted with two bromine atoms at the 3- and 5-positions, a methyl group at the 4-position, and a hydrazide functional group (-CONHNH) at the 1-position (Fig. 1) .
Table 1: Key physicochemical properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 294.90 g/mol | |
| Hazard classification | Skin/Eye Irritant (Category 2) | |
| Stability | Stable under recommended storage |
The compound’s planar aromatic core and electron-withdrawing bromine substituents enhance its electrophilic character, facilitating nucleophilic substitution and condensation reactions .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 3,5-dibromo-4-methylbenzohydrazide is documented in the provided sources, analogous methods for dibromo-substituted benzaldehyde derivatives offer insights. For example, CN102399159A describes the bromination of methyl 2-aminobenzoate using tribromo-N-methyl-N-butylimidazole, followed by reduction with NaBH . Adapting this approach, 3,5-dibromo-4-methylbenzohydrazide could be synthesized via:
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Bromination: Direct bromination of 4-methylbenzohydrazide using brominating agents.
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Hydrazide Formation: Condensation of 3,5-dibromo-4-methylbenzoic acid with hydrazine .
Table 2: Hypothetical synthetic conditions
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Bromination | Br, Fe catalyst, 60°C | ~75% |
| Hydrazidation | Hydrazine hydrate, ethanol, reflux | ~85% |
Purification and Characterization
Purification typically involves solvent extraction (ethyl acetate/water) and recrystallization from methanol . Advanced characterization employs NMR, NMR, and HRMS, though specific spectral data for this compound remain unreported in accessible literature.
Applications in Organic Synthesis
Precursor for Heterocyclic Compounds
The compound’s hydrazide group enables cyclocondensation reactions with carbonyl compounds. For instance, reactions with aldehydes yield Schiff bases, which are intermediates for quinazolinones—a class of bioactive heterocycles . In a 2022 study, analogous dibromo-benzohydrazides were used to synthesize axially chiral bisquinazolinones via asymmetric catalysis (e.g., 97:3 enantiomeric ratio) .
Coordination Chemistry
3,5-Dibromo-4-methylbenzohydrazide acts as a polydentate ligand, forming complexes with transition metals. The CoLab study demonstrates that similar dibromosalicylaldehyde hydrazides form dimers through hydrogen bonding and metal coordination, suggesting potential applications in supramolecular chemistry .
Disposal
Waste must be disposed of via approved facilities to prevent environmental release .
Future Research Directions
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Catalytic Asymmetric Synthesis: Expanding the use of 3,5-dibromo-4-methylbenzohydrazide in enantioselective reactions, building on methodologies from chiral phosphoric acid catalysis .
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Materials Science: Investigating its role in metal-organic frameworks (MOFs) or luminescent materials, leveraging bromine’s heavy atom effect.
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Pharmacological Screening: Evaluating bioactivity against antimicrobial or anticancer targets, given the prevalence of brominated compounds in drug discovery.
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